molecular formula C22H27NO2 B4344284 {4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE

{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B4344284
M. Wt: 337.5 g/mol
InChI Key: WKMPCYLZAQCLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE is an organic compound that features a piperidine ring substituted with a benzoyl group and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is attached via an etherification reaction, where 3,4-dimethylphenol reacts with an appropriate alkyl halide under basic conditions.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the intermediate reacts with a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of {4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE can be compared with other similar compounds, such as:

    Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.

    Benzoyl Compounds: Compounds containing a benzoyl group, which is a functional group consisting of a benzene ring attached to a carbonyl group.

    Dimethylphenoxy Compounds: Compounds containing a dimethylphenoxy group, which is a phenoxy group substituted with two methyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(3,4-dimethylphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-5-4-12-23(14-16)22(24)20-9-7-19(8-10-20)15-25-21-11-6-17(2)18(3)13-21/h6-11,13,16H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPCYLZAQCLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(3,4-DIMETHYLPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.